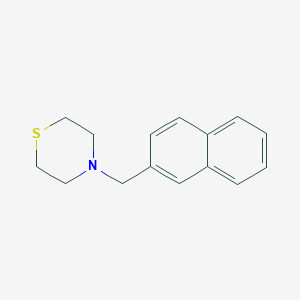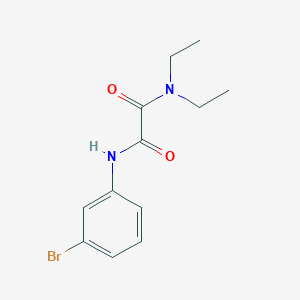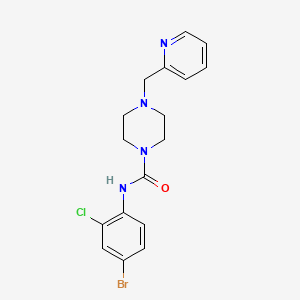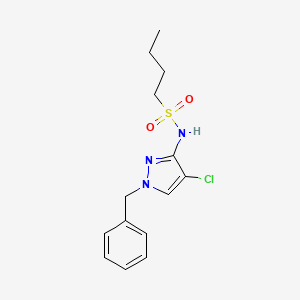
4-(2-萘甲基)硫代吗啉
描述
4-(2-naphthylmethyl)thiomorpholine, also known as 'NMTM', is a chemical compound that belongs to the class of thiomorpholines. It is a heterocyclic compound that contains a sulfur atom and a morpholine ring. NMTM is widely used in scientific research due to its unique properties and potential applications.
科学研究应用
合成和抗菌活性
已合成硫代吗啉衍生物,包括与“4-(2-萘甲基)硫代吗啉”相似的结构,以获得其潜在的抗菌性能。这些化合物是通过亲核取代反应开发的,并测试了它们对微生物的活性。合成过程旨在通过改变分子结构以提高其对数 P 值来增加生物利用度并减少微生物耐药性,这表明穿透微生物细胞的能力增强 D. Kardile 和 N. Kalyane,2010。
染料和颜料应用
与“4-(2-萘甲基)硫代吗啉”相关的萘二甲酰亚胺衍生物已用于合成染料和颜料,特别是用于合成聚合物纤维。这些衍生物通过缩合反应产生从黄色到橙色的颜色,突出了它们在为纺织及相关行业开发新材料方面的重要性 A. T. Peters 和 M. Bide,1985。
电子和光物理应用
对 1,10-菲咯啉衍生物(类似于“4-(2-萘甲基)硫代吗啉”)的研究揭示了它们作为电子应用的多功能材料的潜力。这些化合物表现出高热稳定性、大电子迁移率和出色的 n 型掺杂能力,使其适用于有机发光二极管 (OLED) 和其他电子设备。此类材料的开发有助于电子和光子技术的发展 郑阳斌等人,2020。
有机发光二极管 (OLED) 应用
萘二甲酰亚胺衍生物也因其在 OLED 应用中的用途而受到探索,特别是作为红光发射材料。通过分子工程,这些化合物被设计为具有改进的色度和降低的浓度猝灭,证明了它们在增强 OLED 性能和效率方面的潜力 罗帅等人,2015。
催化和聚合
对硫代吗啉和萘衍生物的进一步研究突出了它们在催化过程和聚合反应中的效用。这些化合物已被用作烯烃不对称选择性氢硼化反应中的催化剂,展示了萘基衍生物在合成化学中的多功能性以及它们对开发新的催化方法的贡献 M. McCarthy 等人,2000。
属性
IUPAC Name |
4-(naphthalen-2-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-2-4-15-11-13(5-6-14(15)3-1)12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCZWQSDBHQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577191.png)
![1-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4577198.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4577203.png)
![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)

![4,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4577223.png)

![ethyl 5-({[4-(4-chloro-1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4577240.png)

![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4577245.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4577278.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4577279.png)
![N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577281.png)
